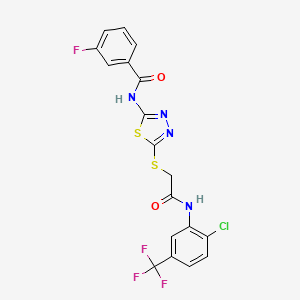

![molecular formula C21H27N3O2S B2929030 (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide CAS No. 1147681-16-0](/img/structure/B2929030.png)

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide” is a compound that has been synthesized for the treatment of Alzheimer’s disease (AD) . It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .

Synthesis Analysis

The synthesis of this compound involves the design of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) . The bioactivities of these compounds were evaluated by the Ellman’s method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Applications De Recherche Scientifique

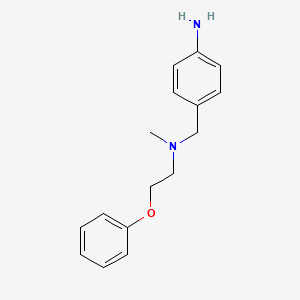

PPARγ Agonists and Their Chemical Optimizations

Researchers have explored the structural activity relationships (SAR) around phenyl alkyl ether moieties in compounds similar to (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide, focusing on their roles as PPARγ agonists. Modifications such as replacing the phenyl ring with pyridyl or methylpiperazine groups have resulted in compounds with enhanced solubility and retained PPARγ agonistic activity, which are important for developing therapeutic agents targeting metabolic disorders like diabetes and obesity (Collins et al., 1998).

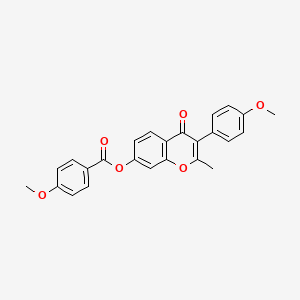

Hybrid Anticonvulsant Compounds

A study synthesizing new hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating phenylpiperazine units, demonstrated broad-spectrum anticonvulsant activity. These hybrids, combining motifs from established antiepileptic drugs, displayed promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).

Endothelin Receptor Antagonism

Research into 2-phenylethenesulfonamide derivatives has unveiled a novel class of ETA-selective endothelin receptor antagonists. These compounds, including this compound, exhibit significant oral antagonistic activities, highlighting their potential in treating conditions associated with endothelin receptor dysregulation, such as hypertension and vascular diseases (Harada et al., 2001).

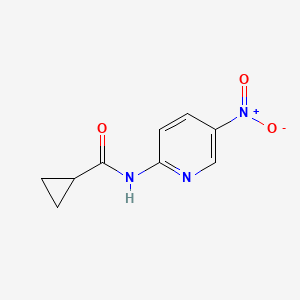

Necrosis Signaling Inhibition

A molecule closely related to this compound has been identified as a specific inhibitor of necrosis signaling downstream of RIP3 kinase activation. This finding implicates such compounds as potential therapeutic agents in conditions where necroptosis plays a critical role, including neurodegenerative diseases and ischemic injury (Sun et al., 2012).

Anticancer Microtubule-targeted Agents

A series of (E)-N-aryl-2-arylethenesulfonamides, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds exhibited potent cytotoxicity against various cancer cell lines and disrupted microtubule formation, indicating their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-19(18-22-27(25,26)17-12-20-8-4-2-5-9-20)23-13-15-24(16-14-23)21-10-6-3-7-11-21/h2-12,17,19,22H,13-16,18H2,1H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGLRWGDPCIWIT-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)

![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)

![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)